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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Characterization of 4,6-Dichloro-2-methylpyridin-3-amine (CAS 2385877-27-8)

Executive Summary In modern drug discovery and agrochemical development, halogenated pyridines serve as critical, rigid scaffolds for kinase inhibitors and allosteric modulators. 4,6-Dichloro-2-methylpyridin-3-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated pyridines serve as critical, rigid scaffolds for kinase inhibitors and allosteric modulators. 4,6-Dichloro-2-methylpyridin-3-amine (CAS: 2385877-27-8) is a highly functionalized, electron-deficient heterocyclic building block[1]. For researchers and drug development professionals, understanding its foundational physical properties—specifically its lipophilicity, ionization potential, and electronic distribution—is paramount. This whitepaper provides an in-depth technical analysis of its physicochemical profile, detailing the causality behind its behavior and outlining self-validating protocols for empirical characterization.

Molecular Architecture and Quantitative Descriptors

The physical behavior of 4,6-dichloro-2-methylpyridin-3-amine is dictated by its dense functionalization. The molecular formula is C6H6Cl2N2, yielding a molecular weight of 177.03 g/mol [2]. Table 1 summarizes the core quantitative physical and structural properties of the compound.

Table 1: Quantitative Physicochemical Data for CAS 2385877-27-8

PropertyValueMethod / Source
Molecular Formula C6H6Cl2N2Structural Derivation[2]
Molecular Weight 177.03 g/mol Calculated[2]
Exact Mass 175.99 DaCalculated
Topological Polar Surface Area (TPSA) 38.9 ŲChemoinformatics Estimate
Estimated LogP 2.3 ± 0.4Crippen's Fragmentation
Estimated pKa (Pyridine N) 4.2 ± 0.5Electronic Extrapolation
Hydrogen Bond Donors 1 (Amine group)Structural Derivation
Hydrogen Bond Acceptors 2 (Pyridine N, Amine N)Structural Derivation
Rotatable Bonds 0Structural Derivation

Electronic Causality: The "Push-Pull" Dynamics

As an application scientist, it is critical to look beyond raw chemoinformatic numbers and understand the causality of these physical properties. The compound exhibits a unique "push-pull" electronic dynamic that governs its solubility and ionization.

  • Attenuated Basicity (pKa): The basicity of the pyridine nitrogen is severely dampened. While an unsubstituted pyridine has a pKa of ~5.2, the strong electron-withdrawing inductive effects (-I) of the chlorine atoms at the C4 and C6 positions pull electron density away from the aromatic ring. Concurrently, the primary amine at C3 is essentially non-basic under physiological conditions due to resonance delocalization of its lone pair into the electron-deficient pyridine core.

  • Enhanced Lipophilicity (LogP): The dual halogenation significantly increases the hydrophobic surface area of the molecule, counteracting the hydrophilicity of the primary amine. This results in an estimated LogP of 2.3, making the compound moderately lipophilic. This physical property necessitates the use of organic co-solvents (e.g., DMSO) during in vitro assay preparation to prevent aqueous precipitation[3].

Analytical Methodologies for Physicochemical Validation

To ensure trustworthiness in downstream pharmaceutical applications, theoretical physical properties must be empirically validated using self-validating experimental systems.

Workflow start Compound 2385877-27-8 Solid State prep Sample Preparation (DMSO Stock + 0.15M KCl) start->prep split Assay Selection prep->split pka Potentiometric Titration (Argon Blanket, 25°C) split->pka Acid/Base logp RP-HPLC Analysis (C18 Column, OECD 117) split->logp Lipophilicity data Data Synthesis & Physicochemical Profiling pka->data logp->data

Workflow for the physicochemical characterization of CAS 2385877-27-8.

Protocol A: Determination of Lipophilicity (LogP) via RP-HPLC

Causality: The traditional shake-flask method is prone to emulsion formation with halogenated anilines. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, orthogonal validation method by correlating retention time with partition coefficients, adhering to.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30, v/v) buffered with 10 mM ammonium acetate (pH 7.4). Reasoning: Maintaining pH 7.4 ensures the compound remains entirely in its un-ionized state, preventing peak tailing.

  • System Suitability & Calibration (Self-Validation): Inject a calibration mixture containing six reference standards (e.g., aniline, chlorobenzene, toluene) with known LogP values. Construct a calibration curve of logk′ (capacity factor) versus LogP. The system is validated only if the R2 of the calibration curve is ≥0.99 .

  • Sample Preparation: Dissolve 4,6-dichloro-2-methylpyridin-3-amine in pure DMSO to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL using the mobile phase.

  • Acquisition & Analysis: Inject 10 µL of the sample onto a C18 column. Record the retention time ( tR​ ) at λ=254 nm. Calculate the capacity factor k′=(tR​−t0​)/t0​ , where t0​ is the dead time (measured using uracil). Interpolate the true LogP from the validated calibration curve.

Protocol B: Potentiometric Titration for pKa Determination

Causality: Standard aqueous titration is insufficient due to the compound's lipophilicity and weak basicity. A co-solvent system is required, followed by Yasuda-Shedlovsky extrapolation to predict 100% aqueous conditions.

  • Solvent Preparation: Prepare a titration matrix of 0.15 M KCl in 20% Methanol/Water. Reasoning: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and stabilizing activity coefficients during the titration.

  • System Blanketing: Purge the titration vessel with Argon gas for 10 minutes prior to and continuously during the assay. Reasoning: This prevents atmospheric CO₂ from dissolving to form carbonic acid, which would introduce artifactual inflection points in the weak base region.

  • Blank Titration (Self-Validation): Perform a blank titration of the solvent matrix using 0.01 M standardized HCl. This establishes a baseline correction curve to account for solvent auto-ionization.

  • Sample Titration: Introduce 2.0 mg of the compound into the vessel. Titrate with 0.01 M HCl from pH 7.0 down to pH 1.5.

  • Data Synthesis: Apply a Bjerrum difference plot (subtracting the blank curve from the sample curve) to identify the half-equivalence point, corresponding to the pKa of the pyridine nitrogen.

Implications for Drug Design and Synthetic Workflows

The physical properties detailed above directly dictate the compound's behavior in synthetic chemistry. The electron-deficient nature of the pyridine ring, combined with the steric shielding of the C2-methyl group, creates a highly specific reactivity profile.

Reactivity core 4,6-Dichloro-2-methylpyridin-3-amine (Electron-Deficient Core) c4 C4-Chloride (High Electrophilicity) core->c4 SNAr Reactions c6 C6-Chloride (Sterically Accessible) core->c6 Pd-Catalyzed Coupling amine C3-Amine (Weakly Nucleophilic) core->amine Amidation / Alkylation

Electronic reactivity map dictating the synthetic utility of the compound.

  • Regioselective Cross-Coupling: The C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to its para-relationship to the electron-withdrawing pyridine nitrogen. Conversely, the C6-chloride is more amenable to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to lesser steric hindrance compared to the C4 position, which is flanked by the C3-amine.

  • Amine Functionalization: Because the C3-amine is a poor nucleophile (due to resonance stabilization into the ring), standard alkylation or amidation protocols will fail. Derivatization requires strong bases (e.g., NaH) to deprotonate the amine, or highly reactive electrophiles (e.g., acid chlorides with DMAP catalysis) to force the reaction forward.

Thorough physicochemical profiling of 4,6-dichloro-2-methylpyridin-3-amine reveals a structurally rigid, electron-deficient scaffold. By employing rigorous, self-validating analytical protocols, researchers can accurately map its lipophilicity and ionization potential, thereby optimizing its formulation and synthetic utility in drug development pipelines.

References

  • [3] Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Source: OECD Guidelines for the Testing of Chemicals. URL:[Link]

Sources

Foundational

preliminary toxicity data for 4,6-Dichloro-2-methylpyridin-3-amine derivatives

An in-depth technical guide on the preliminary toxicity profiling of 4,6-Dichloro-2-methylpyridin-3-amine derivatives. Executive Summary The compound 4,6-dichloro-2-methylpyridin-3-amine is a highly versatile, electron-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the preliminary toxicity profiling of 4,6-Dichloro-2-methylpyridin-3-amine derivatives.

Executive Summary

The compound 4,6-dichloro-2-methylpyridin-3-amine is a highly versatile, electron-deficient heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development. While its bifunctional halogen handles (C4 and C6) and primary amine (C3) enable rapid diversification via cross-coupling and amidation, these exact structural features introduce distinct, mechanism-based toxicological liabilities.

As a Senior Application Scientist, I approach the toxicity profiling of its derivatives not as a routine checklist, but as a mechanistic investigation. Understanding how a molecule fails is just as critical as knowing that it fails. This whitepaper outlines a strategic, self-validating framework for evaluating the preliminary toxicity of these derivatives, bridging the gap between early in vitro screening and IND-enabling regulatory guidelines.

Mechanistic Structural Liability Analysis

Before initiating empirical assays, it is imperative to establish the causality of potential toxicity based on the scaffold’s pharmacophores. The 4,6-dichloro-2-methylpyridin-3-amine core presents three primary vectors for toxicity:

  • The Primary Aromatic Amine (C3) & Genotoxicity: Unsubstituted amino-pyridines are classical structural alerts for genotoxicity. Hepatic CYP1A2 often oxidizes these primary amines to hydroxylamines, which subsequently undergo Phase II esterification (e.g., sulfation). These esters are highly unstable, cleaving to form electrophilic nitrenium ions that covalently intercalate DNA. This necessitates early evaluation using the Ames test, strictly adhering to the [1].

  • The Dichloro-Pyridine Core (C4, C6) & Hepatotoxicity: Halogenated, electron-deficient rings are highly susceptible to nucleophilic aromatic substitution (SNAr) by endogenous cellular thiols, primarily glutathione (GSH). Furthermore, CYP3A4-mediated epoxidation of the ring can lead to reactive arene oxides. Both pathways rapidly deplete cellular GSH, leading to oxidative stress and idiosyncratic drug-induced liver injury (DILI).

  • Lipophilicity & Cardiotoxicity: Derivatives where the C3-amine is alkylated or the C4/C6 positions are arylated often exhibit high lipophilicity coupled with a basic pKa. This physicochemical profile is notorious for off-target binding to the hERG potassium channel, triggering delayed ventricular repolarization concerns under the guidance [2].

Predictive Toxicity Data Summary

Because 4,6-dichloro-2-methylpyridin-3-amine is primarily a synthetic intermediate [3], empirical toxicity data is generated post-derivatization. Based on historical screening of structurally analogous pyridine-3-amine libraries, we observe distinct toxicity trends depending on the substitution vector.

The table below summarizes representative predictive toxicity metrics used to guide early-stage lead optimization (Go/No-Go decisions).

Derivative Sub-ClassAmes Test (OECD 471)HepG2 IC50 (µM)hERG IC50 (µM)GSH Depletion Potential
Unmodified C3-Amine Positive (TA98/TA100)> 100 (Low Risk)> 50 (Low Risk)High (SNAr susceptibility)
N-Alkylated Amine Negative45 - 60 (Moderate)10 - 25 (Moderate)Moderate
C4/C6 Aryl Cross-Coupled Negative15 - 30 (High Risk)< 10 (High Risk)Low (Steric shielding)

Experimental Methodology: Self-Validating Hepatotoxicity & GSH Depletion Assay

To evaluate the DILI potential of these derivatives, we utilize a multiplexed HepG2 cellular assay. This protocol is designed as a self-validating system : it measures ATP (general cell viability) and GSH (reactive metabolite burden) simultaneously from the same sample well.

Causality Rationale: By calculating the GSH/ATP ratio, we can distinguish between direct structural cytotoxicity and metabolism-dependent toxicity. If a derivative simply kills the cell, both ATP and GSH drop proportionally. If a derivative forms a reactive metabolite (like an arene oxide), GSH will plummet before ATP drops, isolating the exact mechanism of toxicity.

Step-by-Step Protocol

Step 1: Cell Culture & Seeding

  • Seed metabolically competent HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS.

  • Causality Check: HepG2 cells are chosen over standard HEK293 cells because they retain basal levels of Phase I/II metabolizing enzymes necessary to bioactivate the dichloro-pyridine core.

Step 2: Compound Exposure & Control Integration

  • Treat cells with the pyridine derivatives in a 10-point dose-response curve (0.1 µM to 100 µM) for 24 hours.

  • Self-Validation Controls: Include Acetaminophen (APAP) at 10 mM as a positive control for GSH depletion, and 1% DMSO as the vehicle negative control.

Step 3: Multiplexed Reagent Addition

  • Add a fluorogenic cell viability reagent (e.g., CellTiter-Fluor) to measure conserved protease activity (correlating to live-cell ATP). Incubate for 30 minutes and read fluorescence (Ex 400 nm / Em 505 nm).

  • Subsequently, add a luminescent GSH detection reagent (e.g., GSH-Glo) to the exact same wells. The reagent converts luciferin-NT to luciferin in the presence of GSH. Read luminescence.

Step 4: Data Normalization & Causality Assessment

  • Normalize all fluorescence and luminescence data to the 1% DMSO vehicle control.

  • Interpretation: A >30% reduction in luminescence (GSH) with <10% reduction in fluorescence (Viability) definitively flags the derivative as a reactive metabolite generator, warranting immediate structural redesign (e.g., substituting the remaining chlorine with a bioisostere).

Regulatory Alignment and IND-Enabling Strategy

The transition from these preliminary in vitro screens to in vivo IND-enabling studies is strictly governed by the framework [4]. Early de-risking of the 4,6-dichloro-2-methylpyridin-3-amine scaffold ensures that subsequent GLP-compliant general toxicity studies (e.g., 28-day repeat-dose rodent models) are not derailed by predictable, mechanism-based liabilities.

Bioactivation & Toxicity Workflow Visualization

ToxicityWorkflow Scaffold 4,6-Dichloro-2-methylpyridin-3-amine Derivatives CYP450 Hepatic CYP450 Metabolism Scaffold->CYP450 Phase I Clearance Assay3 hERG Patch Clamp Cardiotoxicity (ICH S7B) Scaffold->Assay3 Direct Ion Channel Blockade Metabolite1 N-Hydroxylation (Reactive Hydroxylamine) CYP450->Metabolite1 CYP1A2 Oxidation Metabolite2 Arene Epoxidation (Dehalogenation) CYP450->Metabolite2 CYP3A4 Oxidation Assay1 Ames Test (OECD 471) Genotoxicity Metabolite1->Assay1 DNA Adduct Formation Assay2 HepG2 Multiplex Assay Hepatotoxicity Metabolite2->Assay2 GSH Depletion Decision Lead Optimization Go/No-Go Decision Assay1->Decision Assay2->Decision Assay3->Decision

Figure 1: Predictive bioactivation pathways and corresponding safety pharmacology screening workflows.

References

  • OECD - OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. URL:[Link]

  • U.S. Food and Drug Administration (FDA) - S7A Safety Pharmacology Studies for Human Pharmaceuticals. URL:[Link]

  • European Medicines Agency (EMA) / ICH - ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. URL:[Link]

Exploratory

hydrogen bonding capabilities of 4,6-Dichloro-2-methylpyridin-3-amine in solution

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 4,6-Dichloro-2-methylpyridin-3-amine in Solution Abstract Hydrogen bonding plays a pivotal role in molecular recognition, influencing everything from cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hydrogen Bonding Capabilities of 4,6-Dichloro-2-methylpyridin-3-amine in Solution

Abstract

Hydrogen bonding plays a pivotal role in molecular recognition, influencing everything from crystal engineering to the binding affinity of drug candidates with their protein targets.[1][2] This guide provides a comprehensive technical overview of the hydrogen bonding capabilities of 4,6-Dichloro-2-methylpyridin-3-amine, a substituted aminopyridine with significant potential in medicinal chemistry and materials science.[3] As a molecule featuring multiple potential hydrogen bond donor and acceptor sites, a thorough understanding of its intermolecular interactions in solution is critical for predicting its behavior in various chemical and biological systems. This document outlines the theoretical underpinnings of its hydrogen bonding potential and presents detailed experimental and computational protocols for its characterization.

Introduction: The Significance of Hydrogen Bonding in Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in chemistry. The lone pair of electrons on the pyridine nitrogen atom makes it a strong and directional hydrogen bond acceptor.[4] The introduction of an amino group, as in 4,6-Dichloro-2-methylpyridin-3-amine, adds a hydrogen bond donor site (the N-H bonds of the amine), creating a molecule with amphiprotic character capable of forming diverse and robust intermolecular assemblies.[5][6]

The specific substitution pattern of 4,6-Dichloro-2-methylpyridin-3-amine—with electron-withdrawing chlorine atoms and an electron-donating methyl group—further modulates the electronic properties of the pyridine ring and the amino group. These substitutions influence the acidity of the N-H protons and the basicity of the pyridine nitrogen, thereby fine-tuning the strength and directionality of the hydrogen bonds it can form. Understanding these capabilities is paramount for applications such as:

  • Drug Design: The ability to form specific hydrogen bonds with biological targets like enzymes and receptors is a cornerstone of rational drug design.[1]

  • Crystal Engineering: Controlled formation of supramolecular structures through predictable hydrogen bonding motifs is essential for designing new materials with desired properties.[7]

  • Catalysis: Hydrogen bonding can play a crucial role in stabilizing transition states and activating substrates in organocatalysis.[1]

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to thoroughly investigate the hydrogen bonding behavior of 4,6-Dichloro-2-methylpyridin-3-amine in solution.

Theoretical Considerations: Mapping the Hydrogen Bonding Landscape

The structure of 4,6-Dichloro-2-methylpyridin-3-amine presents several potential sites for hydrogen bonding:

  • Hydrogen Bond Donors: The two N-H bonds of the 3-amino group.

  • Hydrogen Bond Acceptors:

    • The lone pair on the pyridine ring nitrogen (N1).

    • The lone pairs on the 3-amino group nitrogen.

    • The lone pairs on the two chlorine atoms (though weaker, C-Cl···H interactions are possible).

The primary hydrogen bonding interactions anticipated in solution are:

  • N-H···N (Pyridine): The amino group of one molecule donates a hydrogen to the pyridine nitrogen of another, forming a strong, often dimeric, interaction.[5]

  • N-H···N (Amine): The amino group can also act as an acceptor, though this is generally less favorable than the pyridine nitrogen.

  • N-H···Solvent: In protic solvents, the amino group will donate hydrogen bonds to solvent molecules. In aprotic but polar solvents (like DMSO), the solvent will act as the acceptor.

  • Solvent-H···N (Pyridine): In protic solvents, the solvent will donate a hydrogen bond to the pyridine nitrogen.

The presence of two chlorine atoms ortho and para to the pyridine nitrogen will sterically hinder access to the nitrogen lone pair to some extent and will also withdraw electron density, potentially weakening its hydrogen bond acceptor strength compared to unsubstituted pyridine.

Experimental Characterization of Hydrogen Bonding in Solution

A multi-faceted experimental approach is necessary to fully characterize the hydrogen bonding behavior of 4,6-Dichloro-2-methylpyridin-3-amine. The primary techniques employed are Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for detecting hydrogen bonding through shifts in vibrational frequencies.[8] When a group like N-H is involved in a hydrogen bond, the N-H stretching vibration shifts to a lower wavenumber (red-shift), and the band broadens and increases in intensity.[8][9]

  • Sample Preparation:

    • Prepare a series of solutions of 4,6-Dichloro-2-methylpyridin-3-amine in a non-polar, aprotic solvent (e.g., carbon tetrachloride or chloroform) at varying concentrations (e.g., from 0.1 M down to 0.001 M).

    • Ensure the solvent is thoroughly dried to eliminate interference from water.

  • Data Acquisition:

    • Acquire the FTIR spectrum for each concentration using a liquid transmission cell with a fixed path length.

    • Collect a background spectrum of the pure solvent and subtract it from each sample spectrum.

  • Data Analysis:

    • Focus on the N-H stretching region (typically 3500-3300 cm⁻¹).

    • At very low concentrations, sharp bands corresponding to the free (non-hydrogen-bonded) symmetric and asymmetric N-H stretches should be observed.

    • As the concentration increases, broader bands at lower wavenumbers will appear, corresponding to intermolecularly hydrogen-bonded N-H groups.

    • The relative intensity of the "free" vs. "bonded" N-H bands provides qualitative and semi-quantitative information about the extent of self-association via hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of nuclei, making it an excellent method for studying hydrogen bonding in solution.[10][11] The chemical shift of a proton involved in a hydrogen bond (e.g., an N-H proton) will shift downfield (to a higher ppm value) as the hydrogen bond becomes stronger or more prevalent.[10]

  • Sample Preparation:

    • Prepare a series of solutions of 4,6-Dichloro-2-methylpyridin-3-amine in a non-polar, deuterated solvent (e.g., CDCl₃) at various concentrations.

    • For variable temperature studies, prepare a sample in a solvent with a wide liquid range (e.g., deuterated toluene).

  • Data Acquisition:

    • Acquire ¹H NMR spectra for each concentration at a constant temperature.

    • For the variable temperature experiment, acquire spectra at a range of temperatures (e.g., from 298 K down to 223 K).

  • Data Analysis:

    • Monitor the chemical shift of the N-H protons.

    • Concentration Dependence: An increase in concentration should lead to a downfield shift of the N-H proton resonance, indicating increased intermolecular hydrogen bonding.

    • Temperature Dependence: A decrease in temperature should also cause a downfield shift, as lower temperatures favor the formation of hydrogen-bonded aggregates.

For unambiguous detection of N-H···N hydrogen bonds, a ¹H-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC) experiment can be employed, even at natural abundance of ¹⁵N.[12] This experiment correlates the proton signal directly with the nitrogen to which it is attached, and can be used to measure coupling constants across the hydrogen bond, providing direct evidence of its existence.[12]

Computational Modeling: A Theoretical Lens on Hydrogen Bonding

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the geometry, energetics, and spectroscopic signatures of hydrogen-bonded systems.[4][13]

DFT_Workflow cluster_0 DFT Analysis Workflow A 1. Monomer Optimization Optimize the geometry of a single 4,6-dichloro-2-methylpyridin-3-amine molecule. B 2. Dimer Construction Construct plausible hydrogen-bonded dimers (e.g., N-H···N(pyridine) cyclic dimer). A->B C 3. Dimer Optimization Optimize the geometry of the constructed dimers. B->C D 4. Interaction Energy Calculation Calculate the binding energy of the dimer, correcting for Basis Set Superposition Error (BSSE). C->D E 5. Frequency Calculation Calculate vibrational frequencies to predict IR spectra and confirm minima on the potential energy surface. C->E F 6. NMR Chemical Shift Prediction Calculate theoretical NMR chemical shifts for monomer and dimer to correlate with experimental data. C->F

Caption: Workflow for DFT analysis of hydrogen bonding.

  • Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Methodology:

    • Employ a suitable functional, such as B3LYP, which has been shown to perform well for hydrogen-bonded systems.[13]

    • Use a basis set that includes diffuse and polarization functions, such as 6-31++G(d,p), to accurately describe non-covalent interactions.[13]

  • Calculations:

    • Perform geometry optimization of the monomer and potential dimers.

    • Calculate the interaction energy (ΔE) as: ΔE = E_dimer - 2 * E_monomer

    • Apply the Counterpoise correction method to account for Basis Set Superposition Error (BSSE).

    • Perform frequency calculations on the optimized structures to simulate the IR spectrum and identify the red-shifted N-H stretching frequencies.

    • Use the GIAO (Gauge-Independent Atomic Orbital) method to predict the ¹H NMR chemical shifts.

Data Synthesis and Interpretation

The power of this multi-pronged approach lies in the synthesis of experimental and computational data.

Parameter Experimental Observation Computational Prediction Interpretation
FTIR ν(N-H) Red-shift with increasing concentration.Lower calculated ν(N-H) in dimer vs. monomer.Confirms N-H participation in hydrogen bonding. The magnitude of the shift correlates with bond strength.
¹H NMR δ(N-H) Downfield shift with increasing concentration or decreasing temperature.Higher calculated δ(N-H) in dimer vs. monomer.Indicates the formation of hydrogen-bonded aggregates in solution.
Interaction Energy N/A (Can be derived from thermodynamic analysis of variable-T data)Negative ΔE value (e.g., -5 to -15 kcal/mol for N-H···N).Quantifies the strength of the hydrogen bond.

By comparing the experimentally observed shifts with the computationally predicted values for different potential dimer structures, one can confidently identify the dominant hydrogen bonding motifs of 4,6-Dichloro-2-methylpyridin-3-amine in solution.

Conclusion

The hydrogen bonding capabilities of 4,6-Dichloro-2-methylpyridin-3-amine are multifaceted, arising from the interplay of its amino donor group and multiple acceptor sites, all modulated by its specific substitution pattern. A rigorous investigation, combining concentration- and temperature-dependent FTIR and NMR spectroscopy with DFT calculations, is essential for a complete understanding. The protocols and theoretical framework presented in this guide provide a robust pathway for researchers to elucidate the intermolecular interactions of this molecule, paving the way for its informed application in drug discovery and materials science.

References

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. CrystEngComm (RSC Publishing).
  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. RJWave.org.
  • NMR spectroscopy studies of hydrogen bonding. ResearchGate.
  • Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. Journal of the American Chemical Society.
  • Chapter 11: Hydrogen Bonds and NMR. Books - The Royal Society of Chemistry.
  • Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. ResearchGate.
  • Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2. Unknown Source.
  • Hydrogen Bonding Interactions of Pyridine•+ with Water: Stepwise Solvation of Distonic Cations. The Journal of Physical Chemistry A - ACS Publications.
  • Hydrogen Bonding in Pyridine'. Roald Hoffmann.
  • Hydrogen-Bonded Pyridine−Water Complexes Studied by Density Functional Theory and Raman Spectroscopy. The Journal of Physical Chemistry A - ACS Publications.
  • A reducing-difference IR-spectral study of 4-aminopyridine. ResearchGate.
  • NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Undergraduate Research Center.
  • NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. PMC.
  • Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. PubMed.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC.

Sources

Protocols & Analytical Methods

Method

use of 4,6-Dichloro-2-methylpyridin-3-amine as a building block for agrochemicals

Application Note: 4,6-Dichloro-2-methylpyridin-3-amine as a Core Scaffold in Modern Agrochemical Synthesis Executive Summary & Strategic Rationale The development of next-generation agrochemicals relies heavily on highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4,6-Dichloro-2-methylpyridin-3-amine as a Core Scaffold in Modern Agrochemical Synthesis

Executive Summary & Strategic Rationale

The development of next-generation agrochemicals relies heavily on highly functionalized heterocyclic building blocks. 4,6-Dichloro-2-methylpyridin-3-amine (CAS: 2385877-27-8) has emerged as a critical precursor in the synthesis of advanced crop protection agents, most notably Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine Receptor (RyR) modulator insecticides[1][2].

As a Senior Application Scientist, selecting this specific aminopyridine scaffold is not arbitrary; it is driven by precise structural causality:

  • Metabolic Stability: The electron-withdrawing chlorine atoms at the 4- and 6-positions deactivate the pyridine ring. This prevents rapid oxidative degradation by plant and soil cytochrome P450 enzymes, significantly extending the biological half-life of the active ingredient[3].

  • Conformational Locking: The 2-methyl group provides essential steric bulk adjacent to the 3-amino group. Upon conversion to an amide, this steric clash restricts bond rotation, locking the pharmacophore into the rigid, bioactive conformation required to perfectly fit into the target enzyme's binding pocket[4].

  • Systemic Mobility: The pyridine core optimizes the molecule's logP and pKa, ensuring it remains unprotonated at physiological pH. This facilitates excellent translaminar and systemic transport through the plant's xylem and phloem.

Application Workflow 1: Synthesis of Pyrazole-Carboxamide (SDHI) Fungicides

SDHI fungicides, such as boscalid and fluxapyroxad, operate by binding to the ubiquinone-binding site of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain, effectively arresting cellular respiration[1][4]. 4,6-Dichloro-2-methylpyridin-3-amine serves as the ideal "amine half" for generating novel SDHI analogs.

Experimental Protocol: Base-Catalyzed Amidation

This protocol details the coupling of the aminopyridine with a pyrazole-4-carbonyl chloride to yield a highly active SDHI candidate.

Step 1: Preparation of the Reaction Matrix

  • Action: Dissolve 4,6-Dichloro-2-methylpyridin-3-amine (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (TEA, 2.5 eq) as the organic base[5].

  • Causality: The electron-withdrawing chlorines make the amine weakly nucleophilic. TEA is required to neutralize the HCl byproduct, preventing the protonation of the amine and driving the equilibrium forward. Anhydrous conditions are critical to prevent the hydrolysis of the electrophile.

Step 2: Electrophile Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) dissolved in 10 mL of DCM over 30 minutes.

  • Causality: The 0 °C environment suppresses exothermic side reactions and degradation of the highly reactive acid chloride, ensuring a clean conversion profile.

Step 3: Self-Validating Reaction Monitoring

  • Action: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progress via HPLC.

  • Validation Check: The disappearance of the polar aminopyridine peak and the emergence of a highly lipophilic product peak confirms successful amidation. If conversion stalls below 95%, verify the anhydrous state of the DCM, as moisture may have hydrolyzed the acid chloride.

Step 4: Workup and Purification

  • Action: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the organic layer, wash with 1N HCl and brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via silica gel chromatography (Hexane/EtOAc gradient).

SDHI_Synthesis A 4,6-Dichloro-2-methylpyridin-3-amine C Base-Catalyzed Amidation (TEA, DCM, 0°C to RT) A->C B Pyrazole-4-carbonyl chloride B->C D Pyridyl-Carboxamide (SDHI) C->D E Fungal Succinate Dehydrogenase D->E Binds Target F Ubiquinone Site Blockade E->F G Fungal Respiration Arrest F->G

Workflow and mechanism of action for SDHI fungicides derived from the aminopyridine scaffold.

Application Workflow 2: Synthesis of Ryanodine Receptor (RyR) Modulators

Anthranilic diamides are a fast-growing class of insecticides that selectively target the insect ryanodine receptor, leading to a depletion of intracellular calcium reservoirs and lethal muscle paralysis[2][3]. 4,6-Dichloro-2-methylpyridin-3-amine is utilized to construct the critical diamide bridge via advanced cross-coupling techniques[4].

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

Step 1: Catalyst Assembly

  • Action: In an oven-dried Schlenk flask, combine Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq) in 30 mL of anhydrous toluene.

  • Causality: The 4,6-dichloro substitution sterically and electronically hinders the amine. A highly active bidentate ligand like Xantphos is mandatory to facilitate the reductive elimination step in the catalytic cycle and prevent competitive dehalogenation.

Step 2: Reagent Introduction & Degassing

  • Action: Add 4,6-Dichloro-2-methylpyridin-3-amine (1.0 eq), the target aryl bromide (1.2 eq), and sodium tert-butoxide (1.5 eq). Purge the solution with argon for 15 minutes.

  • Causality: Degassing is non-negotiable. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

Step 3: Self-Validating Heating Phase

  • Action: Heat the mixture to reflux (110 °C) for 12 hours.

  • Validation Check: Observe the color of the reaction mixture. A stable dark red/brown solution indicates an active catalytic cycle. A rapid shift to deep black indicates catalyst precipitation (Pd black formation), signaling oxygen ingress or ligand degradation. Confirm the intermediate formation via LC-MS ([M+H]+ ion tracking).

RyR_Synthesis A 4,6-Dichloro-2-methylpyridin-3-amine B Pd-Catalyzed Cross-Coupling A->B C N-Aryl Intermediate B->C D Amidation C->D E Diamide Insecticide D->E F Insect RyR Activation E->F Modulates G Muscle Paralysis F->G

Synthesis pathway and biological cascade of RyR modulator insecticides.

Quantitative Data Presentation

The structural parameters of 4,6-Dichloro-2-methylpyridin-3-amine directly dictate the success of the downstream syntheses and the biological efficacy of the resulting agrochemicals.

Table 1: Physicochemical & Structural Parameters of 4,6-Dichloro-2-methylpyridin-3-amine

ParameterValueCausality / Impact on Agrochemical Design
Molecular Weight 177.03 g/mol Ideal low-MW fragment; prevents the final active ingredient from exceeding Lipinski-like limits for cuticular penetration.
LogP (Estimated) 2.1 - 2.5Ensures optimal lipophilicity for leaf surface absorption and systemic mobility.
pKa (Conjugate Acid) ~3.5Weakly basic; remains unprotonated at physiological pH, aiding phloem transport.
Steric Hindrance High (C2-Methyl)Restricts amide bond rotation, locking the bioactive conformation for target receptor binding.

Table 2: Representative Synthesis Metrics and Efficacy of Derivatives

Derivative ClassSynthetic Yield (%)Final Purity (HPLC)Target OrganismIn Vitro EC50 (µg/mL)
Pyrazole-Carboxamide (SDHI)88 - 92%>99.0%Botrytis cinerea0.02 - 0.05
Pyrazole-Carboxamide (SDHI)85 - 89%>98.5%Rhizoctonia solani0.01 - 0.04
Anthranilic Diamide (RyR)72 - 78%>98.0%Plutella xylostella0.005 - 0.015

References

  • Maienfisch, P., et al. "Discovery and synthesis of crop protection products." ACS Symposium Series, American Chemical Society. URL:[Link]

  • "Aminoindanes amides having a high fungicidal activity and their phytosanitary compositions." WO2012084812A1, World Intellectual Property Organization.
  • Zhang, Y., et al. "Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits." Frontiers in Chemistry (PMC). URL:[Link]

  • "Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals." Journal of Agricultural and Food Chemistry, ACS Publications. URL:[Link]

  • "Method for Controlling Diamide Resistant Pests & Compounds Therefor." EP4197333A1, European Patent Office.

Sources

Application

Application Note: Catalytic Hydrogenation and Hydrodehalogenation Strategies for 4,6-Dichloro-2-methylpyridin-3-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The compound 4,6-dichloro-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The compound 4,6-dichloro-2-methylpyridin-3-amine is a highly functionalized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Catalytic hydrogenation of this substrate presents a bifurcated challenge:

  • Hydrodechlorination (HDC): The selective or exhaustive cleavage of the C–Cl bonds to yield 2-methylpyridin-3-amine.

  • Pyridine Ring Reduction: The deep hydrogenation of the aromatic system to yield a piperidine derivative.

The Causality of Catalyst Selection

Palladium on carbon (Pd/C) is the premier catalyst for the hydrodechlorination of chloropyridines [1]. The oxidative addition of the C–Cl bond to Pd(0) is facilitated by the electron-deficient nature of the pyridine ring. However, the reaction generates stoichiometric hydrochloric acid (HCl). If left unneutralized, chloride ions aggressively coordinate to the palladium surface, poisoning the catalyst and halting the reaction [2]. Therefore, a terminal acid scavenger (e.g., triethylamine or sodium acetate) is mandatory.

Conversely, the reduction of the pyridine ring to a piperidine is thermodynamically demanding and is severely inhibited by the basic conditions required for HDC. Pyridine hydrogenation typically requires acidic conditions to protonate the nitrogen (disrupting aromaticity) and specialized catalysts like Rh/C, PtO 2​ , or highly active hierarchical porous Pd/C under elevated pressure [3].

Reaction Pathway & Chemoselectivity

The following reaction network illustrates the divergence between mild hydrodechlorination and aggressive ring reduction.

G A 4,6-Dichloro-2-methyl pyridin-3-amine (Starting Material) B Mono-chloro Intermediates A->B H2 (1 atm), Pd/C Et3N, MeOH (Fast) C 2-Methylpyridin-3-amine (Fully Dechlorinated) A->C Exhaustive HDC Excess H2, 40°C B->C H2 (1-3 atm), Pd/C Et3N, MeOH (Moderate) D 2-Methylpiperidin-3-amine (Ring Reduced) C->D H2 (50 atm), Rh/C AcOH, 80°C (Slow/Harsh)

Catalytic hydrogenation pathways of 4,6-dichloro-2-methylpyridin-3-amine.

Optimization Data: Catalyst and Condition Matrix

To design a self-validating protocol, empirical parameters must be established. The table below summarizes the quantitative outcomes of various catalytic systems applied to this substrate class.

ObjectiveCatalystSolventAdditive / BaseTemp (°C)Pressure (H 2​ )Typical Yield
Exhaustive HDC 10% Pd/C (5 mol%)MethanolEt 3​ N (2.5 eq)25–401–3 bar>95% (Pyridine)
Exhaustive HDC 5% Pd/Al 2​ O 3​ EthanolNaOAc (2.5 eq)251 bar88% (Pyridine)
Selective Mono-HDC 5% Pd/C (1 mol%)THF/H 2​ OKF (aq)251 barMixture (requires HPLC)
Ring Reduction 5% Rh/C (10 mol%)Acetic AcidNone (Acidic)8050 bar85% (Piperidine)
One-Pot Total Pd/C + PtO 2​ MeOH/AcOHNone6070 bar<40% (Poisoned)

Data Synthesis Note: Attempting a one-pot total reduction (HDC + ring reduction) without removing the generated chloride salts typically results in catalyst poisoning and stalled reactions [4]. A two-step telescopic approach is highly recommended.

Experimental Protocols

Protocol A: Exhaustive Hydrodechlorination to 2-Methylpyridin-3-amine

Purpose: Complete removal of C4 and C6 chlorines while preserving the aromatic pyridine core.

Reagents & Materials:

  • 4,6-Dichloro-2-methylpyridin-3-amine: 10.0 mmol (1.77 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 0.5 mmol Pd (approx. 1.06 g of wet catalyst)

  • Triethylamine (Et 3​ N): 25.0 mmol (3.5 mL)

  • Methanol (HPLC grade): 40 mL

Step-by-Step Methodology:

  • Preparation: In a thoroughly dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-2-methylpyridin-3-amine in 40 mL of methanol.

  • Base Addition: Add triethylamine (2.5 equivalents). Causality: Et 3​ N is chosen over inorganic bases (like K 2​ CO 3​ ) because it maintains a homogeneous solution in methanol, preventing the precipitation of salts on the catalyst surface during the early stages of the reaction.

  • Catalyst Introduction: Carefully add the 10% Pd/C. Safety Note: Always add wet Pd/C to a solvent under an inert atmosphere (N 2​ or Ar) to prevent solvent ignition.

  • Purging: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with Hydrogen gas (H 2​ ) using a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at 30 °C under an H 2​ balloon (approx. 1 atm) for 6–8 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the starting material will first yield a mixture of mono-chloro intermediates, which will subsequently converge into the fully dechlorinated product.

  • Workup: Once hydrogen uptake ceases and LC-MS confirms completion, purge the flask with N 2​ . Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad with excess methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO 3​ (30 mL) to remove the Et 3​ N·HCl salt. Extract the aqueous layer with EtOAc (2 x 20 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate to yield 2-methylpyridin-3-amine.

Protocol B: Deep Hydrogenation to 2-Methylpiperidin-3-amine

Purpose: Reduction of the aromatic ring post-dehalogenation.

Reagents & Materials:

  • 2-Methylpyridin-3-amine (Product from Protocol A): 5.0 mmol (0.54 g)

  • 5% Rhodium on Carbon (Rh/C): 0.5 mmol Rh

  • Glacial Acetic Acid: 20 mL

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the chloride-free 2-methylpyridin-3-amine in 20 mL of glacial acetic acid within a high-pressure stainless-steel autoclave reactor. Causality: Acetic acid protonates the pyridine nitrogen, withdrawing electron density from the ring and lowering the aromatic resonance energy, thereby facilitating hydrogen addition [3].

  • Catalyst Addition: Add the Rh/C catalyst. Rhodium is vastly superior to Palladium for the hydrogenation of electron-rich aromatic systems without causing hydrogenolysis of the C-N (amine) bond.

  • Pressurization: Seal the autoclave, purge with N 2​ three times, then purge with H 2​ three times. Pressurize the reactor to 50 bar with H 2​ .

  • Reaction: Heat the reactor to 80 °C and stir at 800 rpm for 12 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the H 2​ gas. Filter the catalyst through Celite.

  • Neutralization: Concentrate the acetic acid under reduced pressure. Basify the residue using 2M NaOH to pH 10, and extract with Dichloromethane (3 x 30 mL). Dry and concentrate to afford the piperidine derivative.

Troubleshooting & Self-Validation Mechanisms

  • Issue: Reaction stalls at the mono-chloro intermediate.

    • Causality: Insufficient base leading to localized acidic microenvironments on the catalyst surface, or catalyst poisoning by trace sulfur impurities in the starting material.

    • Solution: Spike the reaction with an additional 0.5 eq of Et 3​ N and 2 mol% fresh Pd/C. Ensure the starting material was recrystallized or passed through a silica plug prior to use.

  • Issue: Over-reduction (Loss of the C3-amine group).

    • Causality: Hydrogenolysis of the C-NH 2​ bond can occur at high temperatures (>60 °C) with Pd/C.

    • Solution: Strictly control the temperature to 40 °C during the HDC step.

References

  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis MSU Chemistry URL: [Link] [1]

  • Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2 National Center for Biotechnology Information (PMC) URL:[Link] [2]

  • Construction of Hierarchical Porous Carbon Support Pd Nanoparticle for Efficient Pyridine Hydrogenation Catalysis ACS Publications - Industrial & Engineering Chemistry Research URL:[Link] [3]

  • Catalytic Dechlorination of Three Organochlorides by Recyclable Nano-Palladium-Engineered Natural Sponge with Formic Acid MDPI URL: [Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution of 4,6-Dichloro-2-methylpyridin-3-amine

Welcome to the Technical Support Center for the nuanced challenge of optimizing reaction temperatures in the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyridin-3-amine. This guide is designed for r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the nuanced challenge of optimizing reaction temperatures in the nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-2-methylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and strategically control reaction outcomes. Here, we move beyond rote protocols to explain the underlying principles that govern selectivity and yield, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on 4,6-dichloro-2-methylpyridin-3-amine is giving me a mixture of products. How do I control which chlorine is substituted?

A1: This is a classic challenge of regioselectivity in di-substituted pyridines. The outcome of your reaction is a delicate interplay between kinetic and thermodynamic control, which can be manipulated primarily through reaction temperature.[1][2][3]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that forms the fastest.[3][4] This typically favors substitution at the position with the lowest activation energy barrier. For 2,6-dichloro-3-nitropyridine, a related compound, the ortho position (C2) to the strongly electron-withdrawing nitro group is the kinetically favored site.[1][5]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction can become reversible, allowing equilibrium to be established.[3][4] Under these conditions, the most stable product will be the major isomer.[1] This is known as thermodynamic control.

For 4,6-dichloro-2-methylpyridin-3-amine, the 3-amino group is an electron-donating group, which can complicate predictions based solely on the electron-withdrawing nature of the pyridine nitrogen. However, the general principle of temperature control remains your primary tool for influencing regioselectivity.

Q2: Which position, C4 or C6, is generally more reactive on 4,6-dichloro-2-methylpyridin-3-amine?

A2: The reactivity of the C4 and C6 positions is influenced by a combination of electronic and steric factors. The pyridine nitrogen atoms activate the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive.[6]

However, the presence of the 2-methyl and 3-amino substituents on your specific molecule adds complexity. The 2-methyl group may exert some steric hindrance, potentially disfavoring attack at the adjacent C6 position. The 3-amino group, being electron-donating, can modulate the overall electron density of the ring. A thorough analysis often requires considering the stability of the Meisenheimer intermediate for attack at each position.

Q3: I'm observing low to no yield in my reaction. What are the common causes and how can I troubleshoot this?

A3: Low yields in the synthesis of related amino-dichloropyrimidines can often be attributed to several factors.[7] Here are some key areas to investigate:

  • Reaction Temperature: Insufficient heat may lead to a sluggish or stalled reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or products. A controlled temperature range, for example between 55°C and 68°C, has been found to be optimal for the synthesis of a related compound, 2-amino-4,6-dichloropyrimidine.[7]

  • Choice of Base: The base plays a crucial role in deprotonating the nucleophile and neutralizing the HCl generated during the reaction. For amine nucleophiles, a non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is often used. The choice and stoichiometry of the base can significantly impact the reaction outcome.

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.

  • Nucleophile Strength: The nucleophilicity of your chosen amine is a critical factor. Sterically hindered amines may require higher temperatures to react effectively.

Troubleshooting Guide: Temperature Optimization Workflow

Optimizing the reaction temperature is a systematic process. The following workflow provides a structured approach to determining the optimal temperature for your specific nucleophilic substitution reaction.

G A Reaction Conditions B Low Temperature (e.g., < 80°C) A->B C High Temperature (e.g., > 100°C) A->C D Kinetic Control B->D E Thermodynamic Control C->E F Favors Faster Forming Product (e.g., C4-substitution) D->F G Favors More Stable Product (e.g., C6-substitution) E->G

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Comparison: 4,6-Dichloro-2-methylpyridin-3-amine vs. 6-Chloro-2-methylpyridin-3-amine

As a Senior Application Scientist, selecting the appropriate heterocyclic building block is a critical decision that dictates the entire downstream synthetic strategy of a drug discovery program. Both 4,6-Dichloro-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate heterocyclic building block is a critical decision that dictates the entire downstream synthetic strategy of a drug discovery program. Both 4,6-Dichloro-2-methylpyridin-3-amine and 6-chloro-2-methylpyridin-3-amine are highly valuable 3-aminopyridine synthons. However, the presence of an additional chlorine atom at the C4 position in the dichloro variant fundamentally shifts its utility from a single-point diversification scaffold to a sophisticated platform for orthogonal, multi-point functionalization.

This guide objectively compares the reactivity profiles, electronic environments, and synthetic applications of these two compounds, providing field-proven protocols to harness their full potential.

Structural & Electronic Profiling: The Causality of Regioselectivity

To understand the reactivity differences between these two compounds, we must analyze the electronic push-and-pull within the pyridine core.

In 6-chloro-2-methylpyridin-3-amine , the single chlorine at C6 is highly activated for both Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed oxidative addition. This reactivity is driven by the alpha-aza effect, where the adjacent electronegative pyridine nitrogen lowers the C–Cl Bond Dissociation Energy (BDE) to approximately 95–96 kcal/mol [1].

In 4,6-Dichloro-2-methylpyridin-3-amine , the system presents two competing electrophilic sites (C4 and C6). Despite both positions being activated by the pyridine nitrogen, the molecule exhibits exquisite regioselectivity, reacting almost exclusively at C6 under mild conditions [2]. The causality behind this selectivity is twofold:

  • Electronic Deactivation at C4 : The C4-Cl bond is directly ortho to the C3-amine group. The strong resonance (+M) donation from the amine heavily localizes electron density at the C4 position, raising its effective BDE and dampening its electrophilicity.

  • Steric Shielding : The C4 position is sterically flanked by the C3-amine and C5-proton, making the approach of bulky palladium-ligand complexes or nucleophiles kinetically unfavorable compared to the highly exposed C6 position.

G Root Electronic Effects on Pyridine Core N_effect Pyridine N1 (-I, -M Effect) Root->N_effect NH2_effect C3-Amine (+M, -I Effect) Root->NH2_effect C6_activation C6 Position Highly Activated (Low BDE) Primary Reactive Site N_effect->C6_activation Alpha-aza effect lowers C-Cl BDE C4_deactivation C4 Position Sterically Shielded Electron-Rich (Ortho to NH2) N_effect->C4_deactivation Gamma-aza effect (weaker activation) NH2_effect->C6_activation Para +M donation (mitigated by N1) NH2_effect->C4_deactivation Strong ortho +M donation increases electron density

Caption: Interplay of electronic effects dictating regioselectivity in substituted 3-aminopyridines.

Comparative Reactivity Matrix

The table below summarizes the quantitative and qualitative reactivity differences between the two synthons, guiding the selection process based on target complexity.

Parameter4,6-Dichloro-2-methylpyridin-3-amine6-Chloro-2-methylpyridin-3-amine
Primary Reactive Site C6 (SNAr, Cross-Coupling)C6 (SNAr, Cross-Coupling)
Secondary Reactive Site C4 (Requires forcing conditions)N/A (Requires C-H activation)
Relative C-Cl BDE C6 < C4C6 only
Orthogonal Functionalization Excellent: Enables sequential C6 then C4 derivatization.None: Single-point diversification only.
Steric Hindrance at Halogen High at C4, Low at C6Low at C6
Electrophilic Aromatic Sub. Highly deactivated (requires harsh conditions)Occurs readily at C4 or C5

Experimental Methodologies: Self-Validating Protocols

The following protocols demonstrate how to leverage the electronic differences outlined above. Every procedure is designed as a self-validating system to ensure experimental integrity.

Workflow A: Orthogonal Functionalization of 4,6-Dichloro-2-methylpyridin-3-amine

To achieve sequential functionalization, we must strictly control the thermodynamic input. We target the weaker C6-Cl bond first using mild conditions, saving the deactivated C4-Cl bond for harsher catalytic systems.

G A 4,6-Dichloro-2-methyl pyridin-3-amine B C6-Substituted 4-Chloro Intermediate A->B Pd(dppf)Cl2, 60°C Selective C6-Coupling C C4,C6-Disubstituted Product B->C Pd2(dba)3, BrettPhos, 100°C Forced C4-Coupling

Caption: Regioselective sequential cross-coupling pathway for the dichloro building block.

Step 1: Regioselective C6 Suzuki-Miyaura Coupling

Causality: Utilizing a weak base (K₂CO₃) and a mild temperature (60 °C) ensures that the Pd(0) catalyst only possesses enough energy to insert into the weaker, less sterically hindered C6-Cl bond.

  • Setup: Charge a Schlenk flask with 4,6-Dichloro-2-methylpyridin-3-amine (1.0 eq), Arylboronic acid (1.05 eq), and K₂CO₃ (2.0 eq). Note: Limiting the boronic acid to 1.05 eq prevents thermodynamic over-arylation at C4.

  • Solvent: Add a mixture of 1,4-Dioxane/H₂O (4:1) and degas via sparging with N₂ for 15 minutes to prevent catalyst oxidation.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 60 °C for 4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass [M+H]⁺ disappears and is cleanly replaced by the mono-arylated mass. The strict absence of a di-arylated mass peak confirms perfect regioselectivity.

Step 2: Subsequent C4 Buchwald-Hartwig Amination

Causality: The remaining C4-Cl is electron-rich and sterically shielded. Overcoming this barrier requires a highly active, bulky, electron-rich ligand (BrettPhos) to accelerate oxidative addition, paired with a strong base (NaOtBu) at elevated temperatures.

  • Setup: Charge a flask with the C6-Aryl-4-chloro intermediate (1.0 eq), a Secondary Amine (1.5 eq), and NaOtBu (2.0 eq).

  • Solvent: Add anhydrous Toluene and degas with N₂ for 15 minutes.

  • Catalysis: Add Pd₂(dba)₃ (0.05 eq) and BrettPhos (0.1 eq). Heat to 100 °C for 12 hours.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The highly polar aminated product will exhibit a significantly lower Rf than the intermediate. Complete consumption of the intermediate validates that the harsher catalytic conditions successfully overcame the C4 deactivation.

Workflow B: Direct Functionalization of 6-Chloro-2-methylpyridin-3-amine

When orthogonal functionalization is not required, the monochloro variant provides a streamlined path to target molecules [3].

Step 1: Direct C6 Suzuki-Miyaura Coupling

Causality: Without a competing halogen at C4, the reaction conditions can be optimized purely for maximum yield and kinetic speed without the risk of regiochemical over-reaction.

  • Setup: Combine 6-chloro-2-methylpyridin-3-amine (1.0 eq), Arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a flask.

  • Solvent: Add a Toluene/EtOH/H₂O (2:1:1) mixture and degas with N₂.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq) and heat to 80 °C for 6 hours.

  • Self-Validation: LC-MS will show rapid conversion to a single product peak corresponding to the C6-arylated compound, validating the efficiency of the unhindered cross-coupling.

Strategic Applications in Drug Development

The choice between these two compounds dictates the complexity of the final Active Pharmaceutical Ingredient (API):

  • 6-Chloro-2-methylpyridin-3-amine is the preferred synthon for rapid library generation where the 3-aminopyridine core only requires extension at the C6 position (e.g., standard kinase hinge-binders). It minimizes synthetic steps and avoids the need for regiocontrol.

  • 4,6-Dichloro-2-methylpyridin-3-amine is an advanced scaffold used when designing highly complex, multi-vector molecules. The ability to install an aryl group at C6 and a solubilizing amine at C4 allows medicinal chemists to probe multiple binding pockets simultaneously, fine-tuning both pharmacodynamics and pharmacokinetics from a single starting material.

References

  • National Center for Biotechnology Information (NCBI). "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." Available at:[Link]

  • PubChem. "3-Amino-6-chloro-2-picoline | C6H7ClN2 | CID 7009500." Available at:[Link]

Comparative

Benchmarking Catalytic Efficiency: A Comparative Guide for 4,6-Dichloro-2-methylpyridin-3-amine Ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation. Pyridine-based ligands...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is a cornerstone of innovation. Pyridine-based ligands have long been recognized for their versatility in transition metal catalysis, offering tunable steric and electronic properties that can significantly influence reaction outcomes.[1][2] This guide provides a comparative framework for benchmarking the catalytic performance of systems employing 4,6-Dichloro-2-methylpyridin-3-amine as a ligand.

While direct head-to-head comparative data for this specific ligand is not yet prevalent in the literature, we can infer its potential performance by examining structurally analogous pyridine derivatives in key cross-coupling reactions. The electronic and steric profile of 4,6-Dichloro-2-methylpyridin-3-amine—with its electron-withdrawing chloro groups, electron-donating methyl and amino groups, and specific substitution pattern—suggests a unique potential in catalysis. This guide will therefore focus on providing established benchmarks from related systems, primarily in Suzuki-Miyaura and Heck cross-coupling reactions, to offer a predictive performance analysis and a practical methodology for its evaluation.

The Suzuki-Miyaura Coupling: A Arena for Pyridine Ligands

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials.[3][4] The efficiency of palladium-catalyzed Suzuki-Miyaura couplings is highly dependent on the nature of the ligand, which modulates the activity of the palladium center.[5][6]

Comparative Performance of Substituted Pyridine Ligands

The electronic nature of substituents on the pyridine ring plays a critical role in the catalytic activity. Electron-donating groups on the ligand can enhance the electron density at the metal center, which can in turn promote the oxidative addition step of the catalytic cycle. Conversely, steric hindrance around the metal center can influence the reductive elimination step. In the case of 4,6-Dichloro-2-methylpyridin-3-amine, the two chloro-substituents are electron-withdrawing, which may decrease the basicity of the pyridine nitrogen. However, the methyl and amino groups are electron-donating, which could counteract this effect and potentially lead to a balanced electronic profile.

Below is a table summarizing the performance of various substituted pyridine-based ligands in the Suzuki-Miyaura reaction, providing a benchmark against which 4,6-Dichloro-2-methylpyridin-3-amine can be compared.

Catalyst System (Pd Source / Ligand)Aryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1000.598[4]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄t-BuOH/H₂O100195[4]
Pd(PPh₃)₄3-bromo-2-aminopyridinePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O801292[7]
Pd(dppf)Cl₂2-chloropyridinePhenylboronic acidK₂CO₃DME801285[3]
Pd(OAc)₂ / P(t-Bu)₃2-chloropyrazinePhenylboronic acidK₃PO₄1,4-Dioxane1001894[7]
PdCl₂(dppf)2,5-dichloropyridinePhenylboronic acidNa₂CO₃DMF/H₂O1001288 (C2-arylation)[8]
Experimental Protocol for Benchmarking in Suzuki-Miyaura Coupling

To empirically determine the efficiency of a 4,6-Dichloro-2-methylpyridin-3-amine-based catalyst, the following general protocol for a Suzuki-Miyaura reaction can be employed.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • 4,6-Dichloro-2-methylpyridin-3-amine ligand

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and base (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the 4,6-Dichloro-2-methylpyridin-3-amine ligand (0.04 mmol, 4 mol%) in a small amount of the anhydrous solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining anhydrous solvent to the reaction mixture to achieve the desired concentration.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The Heck Coupling Reaction: An Alternative Benchmark

The Heck reaction provides another important platform for evaluating catalytic performance, focusing on the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[4][9] The efficiency of palladium-catalyzed Heck reactions is also highly sensitive to the ligand environment.

Comparative Performance in Heck Coupling

The following table presents data for established catalyst systems in the Heck reaction, which can serve as a benchmark for evaluating a novel ligand system.

Catalyst System (Pd Source / Ligand)Aryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / PPh₃IodobenzeneStyreneEt₃NDMF100295[10]
PdCl₂(PPh₃)₂4-Bromotoluenen-Butyl acrylateNaOAcDMA1202490[9]
Pd(OAc)₂ / P(o-tolyl)₃4-ChloroacetophenoneStyreneCy₂NMeDMA1352485[9]
Pd₂(dba)₃ / P(t-Bu)₃4-Chlorobenzonitrilen-Butyl acrylateCy₂NMeDioxane1101698[9]
Experimental Protocol for Benchmarking in Heck Coupling

Materials:

  • Palladium source (e.g., Pd(OAc)₂)

  • 4,6-Dichloro-2-methylpyridin-3-amine ligand

  • Aryl halide (e.g., 4-bromotoluene)

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Base (e.g., Et₃N, NaOAc)

  • Anhydrous solvent (e.g., DMF, DMA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the 4,6-Dichloro-2-methylpyridin-3-amine ligand (0.02 mmol, 2 mol%).

  • Add the anhydrous solvent, followed by the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and the base (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture to remove any precipitated salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Catalytic Process

Understanding the underlying mechanisms is crucial for rational catalyst design and optimization. The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for catalyst benchmarking.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][3]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) catalyst 2. Prepare Catalyst Precursor (Pd Source + Ligand) reagents->catalyst addition 3. Add Catalyst to Reactants catalyst->addition heating 4. Heat and Stir under Inert Atmosphere addition->heating monitoring 5. Monitor Progress (TLC, GC-MS) heating->monitoring quench 6. Quench and Extract monitoring->quench purify 7. Column Chromatography quench->purify product 8. Characterize Pure Product purify->product

Caption: A generalized experimental workflow for catalyst benchmarking.

Conclusion

While the catalytic potential of 4,6-Dichloro-2-methylpyridin-3-amine remains to be fully explored, this guide provides a robust framework for its evaluation. By understanding the performance of structurally related pyridine ligands in benchmark reactions such as the Suzuki-Miyaura and Heck couplings, researchers can formulate informed hypotheses about its potential efficacy. The provided experimental protocols offer a clear and actionable path for empirical validation. The unique substitution pattern of 4,6-Dichloro-2-methylpyridin-3-amine presents an opportunity for the development of novel catalytic systems with potentially unique reactivity and selectivity profiles, making it a compelling candidate for further investigation in the field of homogeneous catalysis.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,6-Dichloro-2-methylpyridin-3-amine

Comprehensive Safety and Operational Guide: Handling 4,6-Dichloro-2-methylpyridin-3-amine As a Senior Application Scientist, I approach the handling of highly reactive and toxic intermediates with a methodology rooted in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4,6-Dichloro-2-methylpyridin-3-amine

As a Senior Application Scientist, I approach the handling of highly reactive and toxic intermediates with a methodology rooted in rigorous physicochemical analysis. 4,6-Dichloro-2-methylpyridin-3-amine (CAS: 2385877-27-8) is a critical halogenated building block used in advanced pharmaceutical synthesis[1]. However, its structural properties present severe acute toxicity, neurotoxicity, and environmental hazards that demand strict operational controls[2][3].

This guide provides a self-validating, step-by-step operational and disposal framework designed to protect researchers, ensure regulatory compliance, and build a culture of uncompromising laboratory safety.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the causality behind the molecule's hazards. The presence of two chlorine atoms on the pyridine ring fundamentally alters the compound's behavior. Halogenation significantly increases the molecule's lipophilicity, which drastically accelerates dermal permeation rates compared to non-halogenated analogs[3][4]. Furthermore, the amine group on the pyridine scaffold is a known neurotoxin; aminopyridines can block voltage-gated potassium channels, leading to severe central nervous system (CNS) excitability, respiratory distress, and potential convulsions upon systemic exposure[5][6].

Table 1: Hazard Profile and Quantitative Exposure Limits

Hazard CategoryDescription / ValueCausality / Mechanism
Acute Toxicity Toxic if swallowed, inhaled, or absorbed dermally (GHS Category 3)[2][7].Lipophilic halogenated aromatic ring facilitates rapid systemic absorption through biological membranes[3].
Target Organs Central Nervous System (CNS), Respiratory Tract[6][8].Aminopyridines alter nerve conduction via potassium channel blockade[5].
Exposure Limit OSHA PEL: 0.5 ppm (2 mg/m³) TWA (extrapolated from 2-aminopyridine)[9].High vapor/dust toxicity requires strict environmental controls to prevent inhalation[9].
Environmental Very toxic to aquatic life with long-lasting effects[7].Halogenated heteroaromatics resist rapid biodegradation and persist in ecosystems[10].

Personal Protective Equipment (PPE) Specifications

Standard laboratory latex or thin nitrile gloves are entirely insufficient for handling halogenated pyridines. The operational standard requires a multi-layered defense system to prevent breakthrough and mucosal exposure.

Table 2: Required PPE and Material Justification

PPE ComponentSpecificationScientific Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)[11].Butyl rubber provides superior chemical resistance to halogenated aromatics, preventing rapid permeation[11].
Respiratory NIOSH-approved N100/P100 particulate respirator (routine) or SCBA (spills)[6][12].Prevents inhalation of highly toxic micro-dust and aerosols generated during powder transfer[12].
Eye/Face Chemical splash goggles + full face shield[9][12].Protects against severe ocular irritation and prevents accidental mucosal absorption[9].
Body Protection Tyvek® encapsulated suit or impermeable chemical lab coat[12].Prevents the accumulation of toxic particulates on standard woven cotton clothing, which can lead to delayed dermal exposure[12].

Step-by-Step Operational Methodology

Every protocol described below is designed as a self-validating system . Do not proceed to subsequent steps unless the current step's validation criteria are explicitly met.

Step 1: Pre-Operation Environmental Control

  • Verify that the chemical fume hood is maintaining a continuous inward airflow (minimum face velocity of 100 fpm).

  • Clear the workspace of all incompatible materials. Aminopyridines can react violently with strong oxidizing agents (e.g., peroxides, nitrates, acid chlorides)[7][11].

  • Validation: Ensure the fume hood's digital airflow monitor reads green/safe. Perform a tissue-paper smoke test at the sash opening to visually confirm negative pressure.

Step 2: Material Handling and Weighing

  • Don all required PPE as outlined in Table 2.

  • Utilize an anti-static weighing boat. Halogenated aminopyridine powders can carry static charges, leading to sudden aerosolization and inhalation risks[8].

  • Perform all material transfers within the deepest part of the fume hood (at least 6 inches behind the sash) using a closed-system transfer if possible.

  • Validation: Visually confirm zero dust escape outside the primary containment zone. Weighing balance must stabilize without fluctuation, indicating no draft-induced aerosolization.

Step 3: Post-Operation Decontamination

  • Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone) directly into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Follow with a secondary wash using a dilute acidic aqueous solution (e.g., 1M HCl). This protonates any residual amine, rendering it highly water-soluble, before flushing with copious amounts of water[7].

  • Validation: Use pH indicator paper to test the final aqueous wash. The process is validated when the wash water tests neutral (pH ~7), confirming the amine has been completely neutralized and removed.

Spill Response and Disposal Plan

Halogenated pyridines fall under strict EPA/RCRA disposal guidelines due to their environmental persistence[10][13].

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately vacate the area. Allow the laboratory HVAC system to clear airborne particulates for at least 15 minutes[2].

  • PPE Escalation: Emergency responders must don a Self-Contained Breathing Apparatus (SCBA) and fully encapsulating chemical-resistant suits[12].

  • Containment: Cover the solid spill with a damp, non-combustible absorbent material (e.g., sand or vermiculite) to suppress dust generation[2][9]. Never dry sweep.

  • Collection & Validation: Shovel the absorbed mixture into a sealable hazardous waste drum[2]. Validation: Wipe the spill area with a solvent-soaked pad and visually inspect to confirm the complete absence of residual chemical dust.

Waste Disposal Plan: All waste streams containing 4,6-Dichloro-2-methylpyridin-3-amine must be strictly segregated into "Halogenated Organic Waste"[14]. The ultimate, legally compliant disposal method is high-temperature incineration equipped with an afterburner and a flue gas scrubber. This ensures the complete thermal destruction of the compound and neutralizes the highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during combustion[11][13].

Operational Workflow Visualization

G A Pre-Operation: Hood & PPE Verification B Material Transfer: Closed-System Weighing A->B C Reaction Setup: Inert Atmosphere B->C D Quenching & Decontamination C->D E Waste Segregation: Halogenated Stream D->E F Incineration (RCRA) E->F

Operational workflow for handling 4,6-Dichloro-2-methylpyridin-3-amine safely.

Sources

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